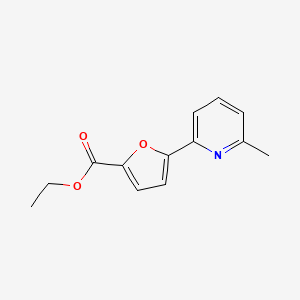
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate
Overview
Description
Molecular Structure Analysis
The molecular structure of a related compound, diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, has been analyzed using X-ray crystallography. It crystallizes in the monoclinic space group P21/c. The extended structure forms approximately orthogonal columns of stacked molecules .Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to your compound, have been studied extensively for their reactivity. They are known to participate in a wide range of reactions and have been used as intermediates in the synthesis of various pharmaceuticals .Scientific Research Applications
Application 1: Catalytic Activity in Oxidation Reactions
- Summary of the Application : The compound is used as a catalyst in the oxidation of phenol or catechol by atmospheric oxygen to form o-quinone .
- Methods of Application : The manganese complex [(Cl)2Mn(RCOOET)], where RCOOET is ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate, is used in the oxidation process .
- Results or Outcomes : The complex catalyzes the oxidation of catechol at a rate of 3.74 µmol L −1 min −1 in tetrahydrofuran (THF), in a similar manner to catecholase or tyrosinase .
Application 2: Synthesis of 2-Pyridyl Ketones
- Summary of the Application : The compound is used in the synthesis of 2-pyridyl ketones, which are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry .
- Methods of Application : The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones .
- Results or Outcomes : A variety of functionalized 2-pyridyl ketones were obtained with good yields in a short reaction time .
Application 3: Synthesis of Pyrazolo[3,4-b]Quinolinones
- Summary of the Application : The compound is used in the green synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results or Outcomes : Pyrazolo[3,4-b]quinolinones were obtained in excellent yield (84–98%) .
Application 4: Synthesis of Pyrazolo[3,4-b]Quinolinones
- Summary of the Application : The compound is used in the green synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results or Outcomes : Pyrazolo[3,4-b]quinolinones were obtained in excellent yield (84–98%) .
Application 5: Synthesis of Mononuclear Five-Coordinated Pseudohalido-Cu(II) Complexes
- Summary of the Application : The compound is used in the synthesis of mononuclear five-coordinated pseudohalido-Cu(II) complexes .
- Methods of Application : A novel series of mononuclear five-coordinated pseudohalido-Cu(II) complexes displaying distorted square bipyramidal geometries had been synthesized .
- Results or Outcomes : The complexes were structurally characterized using X-ray .
properties
IUPAC Name |
ethyl 5-(6-methylpyridin-2-yl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEZYWRHHVIMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



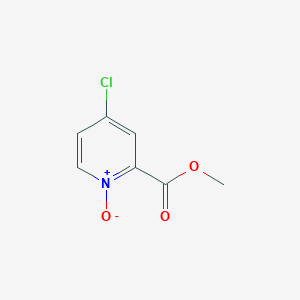
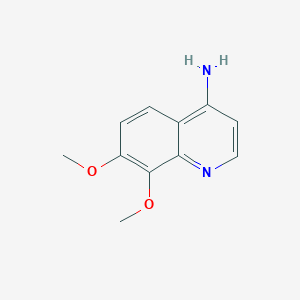
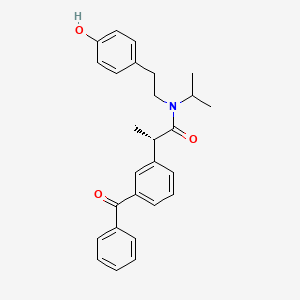
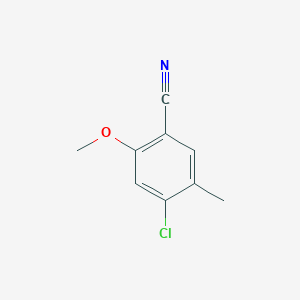

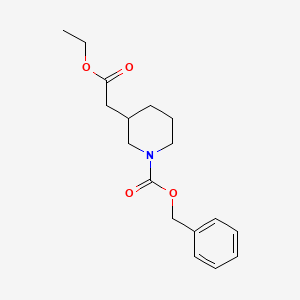
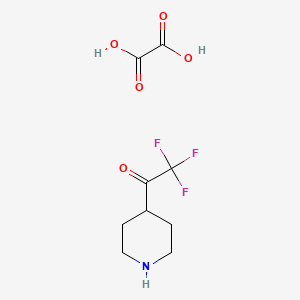
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
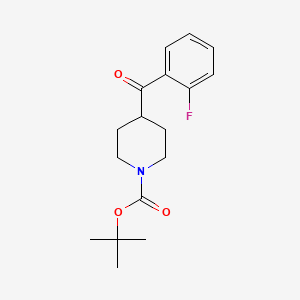
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
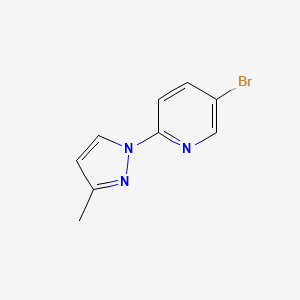

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)